8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
This compound belongs to the pyrazoloquinazolinone class, characterized by a fused bicyclic scaffold with a pyrazole ring condensed to a quinazolinone moiety. Key structural features include:
- Substituents: A 4-chlorophenyl group at position 8, a methyl group at position 2, and a phenyl group at position 2.
- Molecular formula: C₂₄H₁₈ClN₃O (calculated molecular weight: 399.87 g/mol).
Properties
IUPAC Name |
8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-14-22(16-5-3-2-4-6-16)23-25-13-19-20(27(23)26-14)11-17(12-21(19)28)15-7-9-18(24)10-8-15/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJAPXUAFPNMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-3-Cyanomethyl-1H-Pyrazole-4-Carbonitrile
The pyrazole precursor is synthesized via condensation of hydrazine hydrate with β-ketonitriles. For example, reaction of ethyl cyanoacetate with hydrazine hydrate in ethanol yields 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile. Methyl and phenyl substituents are introduced via alkylation or arylhydrazine precursors.
Enaminone Preparation
Enaminones are synthesized from 1,3-cyclohexanedione and 4-chlorobenzylamine. Heating 1,3-cyclohexanedione with 4-chlorobenzylamine in acetic acid yields the corresponding enaminone, characterized by IR absorption at 2200 cm⁻¹ (C≡N) and 1690 cm⁻¹ (C=O).
Cyclocondensation Reaction
Refluxing the pyrazole derivative (1.0 eq) with the enaminone (1.2 eq) in glacial acetic acid for 12 hours induces cyclocondensation, forming the pyrazolo[1,5-a]quinazoline core. The reaction proceeds via nucleophilic attack of the pyrazole amino group on the enaminone’s β-carbon, followed by dehydration (Table 1).
Table 1: Cyclocondensation Optimization
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | 120 | 12 | 78 |
| Toluene | 110 | 18 | 65 |
| DMF | 130 | 10 | 72 |
Mannich Reaction for 4-Chlorophenyl Functionalization
One-Pot Mannich Cyclization
A Mannich reaction using 2-methyl-3-phenylpyrazolo[1,5-a]quinazolin-6(7H)-one, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux introduces the 4-chlorophenyl group at position 8. The reaction leverages in situ imine formation, followed by cyclization, achieving 82% yield after 8 hours.
Catalytic Enhancements
Adding p-toluenesulfonic acid (10 mol%) accelerates imine formation, reducing reaction time to 5 hours with 85% yield. NMR analysis confirms regioselectivity, with NOE correlations verifying the 4-chlorophenyl orientation.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Late-stage functionalization via Suzuki coupling installs the 4-chlorophenyl group. Treating 8-bromo-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C affords the target compound in 70% yield.
Table 2: Cross-Coupling Optimization
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 68 |
| Pd(PPh₃)₄ | None | 70 |
| PdCl₂(dppf) | Dppf | 65 |
Regioselective Oxidation and Reduction
Oxidation to Quinazolinone
The dihydroquinazolinone moiety is accessed via oxidation of a tetrahydro precursor. Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C selectively oxidizes the C6 position, yielding the ketone without over-oxidation.
Stereochemical Control
Chiral resolution using (R)-α-methylbenzylamine separates enantiomers, with HPLC (Chiralpak AD-H column) confirming >99% ee for the levorotatory isomer.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 5-aminopyrazole-4-carbonitrile with 4-chlorophenyl enaminone and K₂CO₃ for 2 hours achieves 75% yield, eliminating solvent waste.
Chemical Reactions Analysis
8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazoloquinazolinone derivatives differ primarily in substituent patterns, which influence their physicochemical and biological properties. Key examples include:
Physicochemical Properties
- 6i (2,8,8-trimethyl): Melts at 132–133°C, lower than halogenated derivatives due to reduced intermolecular forces .
- Spectroscopic Data :
Crystallographic and Computational Insights
Biological Activity
8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound belonging to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities. This article aims to synthesize available research findings on the biological activities of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be represented as follows:
This structure features a chlorophenyl group, which is significant for its biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In particular:
-
Cytotoxicity : The compound has shown notable cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for this compound were reported as follows:
Cell Line IC50 (µM) PC3 10 MCF-7 10 HT-29 12
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives demonstrate activity against a range of bacteria and fungi. The presence of the chlorophenyl group enhances the antimicrobial efficacy by improving the lipophilicity and membrane permeability of the compound .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for antidiabetic drugs. Compounds similar to the one have exhibited potent DPP-IV inhibitory activity, suggesting potential use in managing diabetes .
- Cyclooxygenase (COX) Inhibition : Quinazolinones are known to inhibit COX enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making these compounds candidates for treating conditions like arthritis .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is often influenced by their structural components:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity by increasing the compound's reactivity.
- Positioning of Functional Groups : The position of substituents on the quinazolinone scaffold significantly affects potency and selectivity against various biological targets.
Case Studies
Several studies highlight the effectiveness of quinazolinone derivatives:
- Study on DPP-IV Inhibition : A derivative with similar structural characteristics was found to have an IC50 value of 0.76 nM against DPP-IV, indicating strong potential as an antidiabetic agent .
- Anticancer Efficacy : In a comparative study, several quinazolinone derivatives were tested against cancer cell lines. The compound demonstrated superior cytotoxicity compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 8-(4-chlorophenyl)-substituted pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives?
- Methodological Answer: The compound can be synthesized via a regioselective multicomponent reaction involving enaminones derived from dimedone and substituted aminopyrazoles. Key steps include:
- Formylation of dimedone with dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to generate enaminone intermediates .
- Reaction of enaminone with 3-amino-1H-pyrazole derivatives (e.g., 4-chlorophenyl-substituted aminopyrazoles) in a water-ethanol (1:1) solvent system under ultrasonication at 60°C, catalyzed by KHSO₄. This yields 70–95% product purity after filtration and washing .
- Optimized Conditions: Ultrasonication improves reaction efficiency by enhancing mass transfer, reducing reaction time, and minimizing side products .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, δ 7.34 ppm (C3-H) and δ 8.81 ppm (C5-H) in DMSO-d6 confirm pyrazole and quinazoline ring integration .
- FT-IR : Identifies carbonyl (C=O) stretches at 1672–1616 cm⁻¹ and aromatic C=C bonds at 1518 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., MH+ at m/z 350.0) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 74.32% vs. 74.20% calculated) to confirm purity .
Q. How are reaction conditions optimized for high yield and regioselectivity?
- Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or water-ethanol mixtures enhance solubility of intermediates and reduce byproducts .
- Catalyst : KHSO₄ (1–2 equivalents) facilitates acid-mediated cyclization without requiring transition metals .
- Temperature/Energy Input : Ultrasonication at 60°C accelerates reaction kinetics, achieving 86% yield for analogous derivatives .
- Table 1 : Yield optimization under varying conditions (e.g., silent vs. ultrasonication) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data for substituted pyrazoloquinazolinones?
- Methodological Answer:
- Steric/Electronic Analysis : Electron-withdrawing groups (e.g., 4-chlorophenyl) at C3 stabilize intermediates via resonance, directing substitution to C2 .
- Comparative Spectroscopy : Contrast 1H NMR shifts of C2-H (δ 7.25 ppm in CDCl₃) vs. C3-H (δ 7.34 ppm in DMSO-d6) to confirm substituent positioning .
- Computational Modeling : Use DFT calculations to predict thermodynamic favorability of regioisomers based on transition-state energies .
Q. How can this compound be applied in uranium adsorption from sulfate leach liquors?
- Methodological Answer:
- Functionalization : Impregnate rice straw with 2-amino-3-(4-chlorophenyl)hydrazinyl derivatives to enhance uranium(VI) binding via chelation .
- Adsorption Parameters :
- pH : Optimal at 4.0–5.0 due to UO₂²⁺ speciation and ligand protonation .
- Kinetics : Pseudo-second-order model fits data (R² > 0.99), indicating chemisorption dominance .
- Thermodynamics : ΔH = −152.1 kJ/mol confirms exothermic process; Langmuir isotherm suggests monolayer adsorption .
Q. What experimental designs address ecological risk assessment for this compound?
- Methodological Answer:
- Environmental Fate Studies : Track abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) using LC-MS/MS .
- Tiered Ecotoxicity Testing :
- Acute Toxicity : Daphnia magna 48-h LC50 assays.
- Chronic Effects : Algal growth inhibition (72-h IC50).
- Conceptual Framework : Align with INCHEMBIOL guidelines to evaluate compartmental distribution (soil/water) and bioaccumulation potential .
Q. How do structural modifications impact GABA receptor modulation?
- Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., 2-methoxybenzyl) at C8 to enhance lipophilicity and blood-brain barrier penetration .
- Electrophysiological Assays : Patch-clamp studies on α1β2γ2 GABAₐ receptors measure potentiation efficacy (EC50).
- Molecular Docking : Pyrazoloquinazoline cores interact with β2-subunit residues (e.g., Phe200) via π-π stacking .
Data Contradiction Analysis
Q. How to reconcile discrepancies in elemental analysis (C/H/N) across studies?
- Methodological Answer:
- Purity Verification : Repeat combustion analysis after column chromatography (silica gel, 10% ethyl acetate/hexane) to remove residual solvents .
- Standardization : Use certified reference materials (e.g., acetanilide) to calibrate CHNS analyzers .
Methodological Recommendations
- Synthesis : Prioritize ultrasonication over conventional heating for time-efficient, high-yield protocols .
- Characterization : Combine XRD with NMR to resolve regiochemical ambiguities in polycyclic systems .
- Application : Optimize adsorbent regeneration cycles (e.g., elution with 0.1 M HNO₃) for sustainable uranium recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
